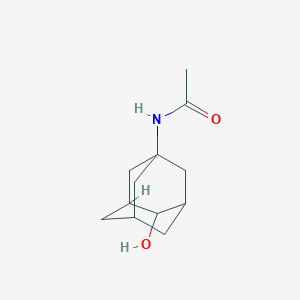

N-(4-hydroxy-1-adamantyl)acetamide

カタログ番号:

B8596232

分子量:

209.28 g/mol

InChIキー:

JJFQGTPOWXTNDU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(4-hydroxy-1-adamantyl)acetamide is a synthetic acetamide derivative featuring a hydroxylated adamantane backbone. Adamantane, a diamondoid hydrocarbon, is prized in medicinal chemistry for its rigid, lipophilic structure, which enhances metabolic stability and membrane permeability.

特性

分子式 |

C12H19NO2 |

|---|---|

分子量 |

209.28 g/mol |

IUPAC名 |

N-(4-hydroxy-1-adamantyl)acetamide |

InChI |

InChI=1S/C12H19NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-11,15H,2-6H2,1H3,(H,13,14) |

InChIキー |

JJFQGTPOWXTNDU-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC12CC3CC(C1)C(C(C3)C2)O |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues

N-(1-Adamantyl)acetamide

- Structure : Lacks the 4-hydroxy group on the adamantane ring.

- Molecular Weight : 193.29 g/mol.

- Physical Properties : Melting point = 148–149°C; density = 1.08 g/cm³.

- Key Differences : The absence of the hydroxyl group reduces polarity, likely enhancing lipophilicity and blood-brain barrier penetration compared to the hydroxylated derivative. This compound serves as a foundational analog for studying the impact of hydroxylation on adamantane-based acetamides .

N-(4-Hydroxyphenyl)acetamide (Paracetamol)

- Structure : A simple aromatic acetamide with a para-hydroxyphenyl group.

- Molecular Weight : 151.16 g/mol.

- Pharmacology: Well-known analgesic and antipyretic agent. The hydroxyl group is critical for COX enzyme inhibition.

N-(3-Chloro-4-hydroxyphenyl)acetamide

- Structure : Chlorine substituent at the 3-position of the hydroxyphenyl ring.

- Pharmacology: Exhibits antimicrobial activity, as observed in halogenated acetamide derivatives.

Functional Analogues

N-Phenylacetamide Sulphonamides

- Example : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35).

- Activity : Demonstrates analgesic activity surpassing paracetamol in some models. The sulphonamide group introduces hydrogen-bonding capacity, enhancing target affinity .

- Comparison : The adamantane backbone in N-(4-hydroxy-1-adamantyl)acetamide may offer superior metabolic stability compared to sulphonamide-based analogs.

Pyridazin-3(2H)-one Acetamides

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Activity: Acts as a specific FPR2 agonist, inducing calcium mobilization in neutrophils. The pyridazinone moiety contributes to receptor selectivity .

- Comparison : Adamantane’s bulkiness in this compound may hinder interactions with G-protein-coupled receptors like FPR2 but could enhance binding to hydrophobic enzyme pockets.

Physicochemical and Crystallographic Comparisons

- Meta-Substituted Trichloro-acetamides: Example: N-(3-chlorophenyl)-2,2,2-trichloro-acetamide. Crystallography: Electron-withdrawing groups (e.g., -Cl, -NO₂) at meta positions alter crystal packing and lattice constants.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Pharmacological Activities of Acetamide Derivatives

Research Findings and Implications

- Hydroxylation Impact: The 4-hydroxy group on adamantane likely reduces lipophilicity (clogP ~1.5 vs. ~3.0 for non-hydroxylated analog) while introducing hydrogen-bonding capacity, which could improve solubility and target engagement in polar environments .

- Adamantane Advantages : Adamantane’s rigidity may mitigate off-target effects by restricting conformational flexibility, as seen in antiviral drugs like rimantadine.

- Synthetic Challenges : Hydroxylation of adamantane requires precise reaction conditions (e.g., iodination followed by hydroxylation, as in ), often necessitating protecting groups to prevent over-oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。